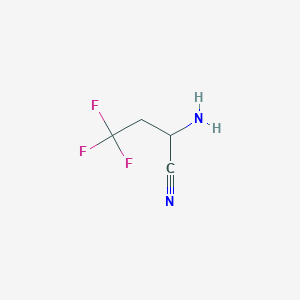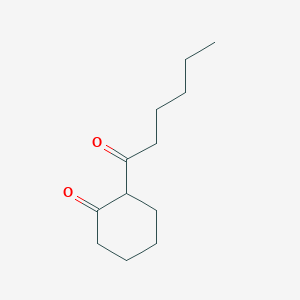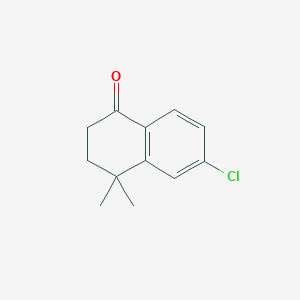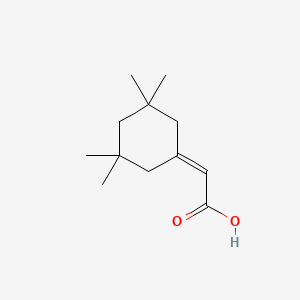
2-Methylpiperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpiperidine-2-carboxamide is a chemical compound with the molecular formula C7H14N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidine-2-carboxamide typically involves the amidation of 2-methylpiperidine with a suitable carboxylic acid derivative. One common method is the reaction of 2-methylpiperidine with an activated carboxylic acid, such as an acyl chloride or anhydride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. For instance, a continuous flow system using a packed column with a catalyst like Raney nickel can be employed to achieve high yields and selectivity . This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Amidation: Formation of amide bonds with carboxylic acids.
Hydrogenation: Reduction of double bonds in the presence of hydrogen and a catalyst.
Substitution: Replacement of functional groups with nucleophiles or electrophiles.
Common Reagents and Conditions:
Amidation: Carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of bases like triethylamine.
Hydrogenation: Hydrogen gas and catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed:
Amidation: Formation of this compound.
Hydrogenation: Saturated derivatives of the compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Methylpiperidine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylpiperidine-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used in organic synthesis.
N-Methylpiperidine-2-carboxamide: A similar compound with a methyl group attached to the nitrogen atom.
2-Methylpyridine: Another methylated derivative of piperidine used in various chemical applications.
Uniqueness: 2-Methylpiperidine-2-carboxamide is unique due to its specific structure, which allows it to form strong hydrogen bonds with enzymes and proteins, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10) |
InChI Key |
UJJZRIQSYSSYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCN1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



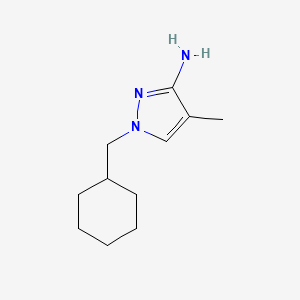
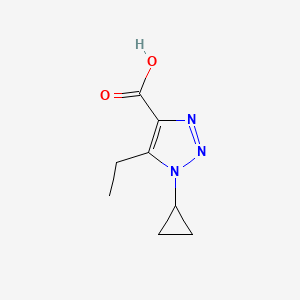

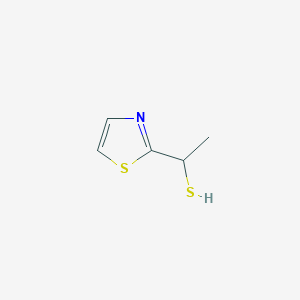
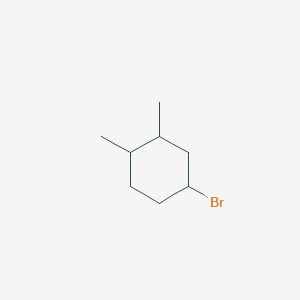
![4-Methyl-2-[(pyridin-4-ylmethyl)amino]pentan-1-ol](/img/structure/B13304872.png)
amine](/img/structure/B13304875.png)


